molecular formula C15H14BrNO B1183266 N-(3-bromophenyl)-2-phenylpropanamide

N-(3-bromophenyl)-2-phenylpropanamide

Cat. No.: B1183266
M. Wt: 304.187
InChI Key: PDWYLNWXNDZDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromophenyl)-2-phenylpropanamide is a brominated aromatic amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 2-position and a 3-bromophenyl moiety attached to the nitrogen atom. The 3-bromophenyl group confers electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions . Similar compounds, such as N-(3-bromophenyl)-2-cyanoacetamide (), highlight the versatility of brominated aromatic amides in pharmaceutical intermediates and synthetic chemistry.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.187

IUPAC Name

N-(3-bromophenyl)-2-phenylpropanamide

InChI

InChI=1S/C15H14BrNO/c1-11(12-6-3-2-4-7-12)15(18)17-14-9-5-8-13(16)10-14/h2-11H,1H3,(H,17,18)

InChI Key

PDWYLNWXNDZDHG-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-bromophenyl)-2-phenylpropanamide with structurally or functionally related compounds, emphasizing substituent effects, synthetic routes, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-bromophenyl, 2-phenylpropanamide ~317.2 (calculated) Potential pharmaceutical intermediate Inferred
N-(3-Bromophenyl)-2-cyanoacetamide 3-bromophenyl, cyanoacetamide 251.1 Pharmaceutical intermediate; synthetic reagent
N-(2-Bromophenyl)-2-phenylpropanamide-d3 2-bromophenyl, deuterated methyl group ~320.2 (with deuterium) Catalyst studies (Ru-catalyzed C–H activation)
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-chlorophenethyl, methoxynaphthyl ~379.9 Bio-functional hybrid molecule (naproxen derivative)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-chlorophenethyl, isobutylphenyl ~355.9 Ibuprofen derivative; anti-inflammatory potential
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Bromo, hydroxy, nitro, trifluoromethyl ~413.2 High polarity; potential agrochemical use

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position : The position of bromine (e.g., 3-bromo vs. 2-bromo) significantly impacts electronic and steric properties. For instance, N-(2-bromophenyl)-2-phenylpropanamide-d3 () was used in Ru-catalyzed C–H activation studies, where the bromine’s position influenced regioselectivity .
  • Functional Groups: Cyano vs. Phenyl: N-(3-bromophenyl)-2-cyanoacetamide () exhibits higher polarity due to the cyano group, enhancing its utility in hydrophilic drug intermediates compared to the phenyl-substituted analog . Methoxynaphthyl vs.

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